Cas no 2228357-82-0 (3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid)

3-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid is a versatile pyridine derivative with applications in pharmaceutical and agrochemical research. Its structure features a chloro-methoxy-substituted pyridine ring coupled with a butanoic acid side chain, offering reactive sites for further functionalization. The compound serves as a key intermediate in the synthesis of biologically active molecules, including potential drug candidates and crop protection agents. Its stability under standard conditions and compatibility with common organic reactions make it a practical choice for synthetic workflows. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the pyridine ring enhances its utility in regioselective transformations.
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid structure
2228357-82-0 structure
Product name:3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
CAS No:2228357-82-0
MF:C10H12ClNO3
Molecular Weight:229.660181999207
CID:6170302
PubChem ID:165798732

3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
    • 2228357-82-0
    • EN300-1994670
    • インチ: 1S/C10H12ClNO3/c1-6(5-9(13)14)7-3-4-8(11)12-10(7)15-2/h3-4,6H,5H2,1-2H3,(H,13,14)
    • InChIKey: RHHCRWIPUMBFKR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=N1)OC)C(C)CC(=O)O

計算された属性

  • 精确分子量: 229.0505709g/mol
  • 同位素质量: 229.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • XLogP3: 2.2

3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1994670-1.0g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
1g
$1357.0 2023-05-31
Enamine
EN300-1994670-0.05g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
0.05g
$1140.0 2023-09-16
Enamine
EN300-1994670-0.25g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
0.25g
$1249.0 2023-09-16
Enamine
EN300-1994670-5g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
5g
$3935.0 2023-09-16
Enamine
EN300-1994670-0.1g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
0.1g
$1195.0 2023-09-16
Enamine
EN300-1994670-0.5g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
0.5g
$1302.0 2023-09-16
Enamine
EN300-1994670-10.0g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
10g
$5837.0 2023-05-31
Enamine
EN300-1994670-2.5g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
2.5g
$2660.0 2023-09-16
Enamine
EN300-1994670-5.0g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
5g
$3935.0 2023-05-31
Enamine
EN300-1994670-10g
3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid
2228357-82-0
10g
$5837.0 2023-09-16

3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid 関連文献

3-(6-chloro-2-methoxypyridin-3-yl)butanoic acidに関する追加情報

Comprehensive Overview of 3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid (CAS No. 2228357-82-0)

3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid (CAS No. 2228357-82-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core and butanoic acid side chain, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural features, including the 6-chloro and 2-methoxy substituents, contribute to its versatility in drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like 3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid has surged due to their role in developing targeted therapies and sustainable agrochemicals. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors, which are pivotal in treating diseases such as cancer and inflammatory disorders. The compound's CAS No. 2228357-82-0 is frequently searched in academic and industrial databases, reflecting its growing relevance.

The synthesis of 3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid typically involves multi-step organic reactions, including halogenation, methoxylation, and carboxylation. These processes are optimized for high yield and purity, ensuring the compound meets stringent standards for pharmaceutical intermediates. Its chloro and methoxy groups enhance its reactivity, making it a valuable precursor for further functionalization.

From an environmental perspective, the compound's applications align with the global push for green chemistry. Its derivatives are explored for biodegradable agrochemicals, addressing concerns about pesticide persistence in ecosystems. This aligns with trending searches on eco-friendly chemical alternatives and sustainable farming, highlighting its potential to bridge industrial needs with ecological responsibility.

Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize 3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid, ensuring compliance with regulatory guidelines. The compound's stability under various conditions is a key focus, as it impacts storage and handling protocols. These aspects are critical for laboratories and manufacturers seeking reliable chemical suppliers.

In summary, 3-(6-chloro-2-methoxypyridin-3-yl)butanoic acid (CAS No. 2228357-82-0) represents a convergence of innovation and practicality in modern chemistry. Its structural complexity and functional adaptability make it indispensable for advancing drug development and agricultural science, while its alignment with sustainability goals ensures its continued relevance in a rapidly evolving industry.

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